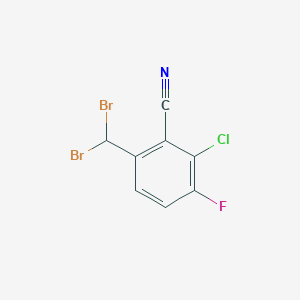
2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile is an organic compound that belongs to the class of halogenated benzonitriles. This compound is characterized by the presence of chlorine, bromine, and fluorine atoms attached to a benzonitrile core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 2-chloro-3-fluorobenzonitrile with bromine in the presence of a catalyst to introduce the dibromomethyl group. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include halogen bonding and hydrophobic interactions, which can modulate the activity of the compound in biological systems.
類似化合物との比較
Similar Compounds
- 2-Chloro-6-(dibromomethyl)pyridine
- 2-Chloro-6-fluorobenzamide
- 2-Bromo-6-chlorotoluene
Uniqueness
2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile is unique due to the combination of chlorine, bromine, and fluorine atoms on the benzonitrile core. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
生物活性
2-Chloro-6-(dibromomethyl)-3-fluorobenzonitrile is a halogenated benzonitrile compound that has garnered attention in medicinal chemistry and materials science due to its unique structural properties. The presence of chlorine, bromine, and fluorine atoms contributes to its reactivity and potential biological activity. This article reviews the current understanding of the biological activity of this compound, including its interactions with biomolecules, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Chlorine atom at the 2-position
- Dibromomethyl group at the 6-position
- Fluorine atom at the 3-position
This arrangement imparts distinct chemical properties that are critical for its biological interactions.
Research indicates that this compound may interact with various biological targets, potentially leading to applications in drug development. The specific mechanisms of action are still under investigation, but preliminary studies suggest that the compound may exhibit:
- Antimicrobial activity : Potential effects against various pathogens.
- Antimutagenic properties : Possible protective effects against mutagens, as observed in similar fluoroaryl compounds .
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies have shown that halogenated benzonitriles can inhibit the growth of certain bacterial strains. While specific data on this compound is limited, related compounds have demonstrated significant antimicrobial effects.
- Antimutagenicity : A study highlighted that fluoroaryl derivatives exhibit varying antimutagenic activities depending on their structure and exposure conditions. Similar compounds have been shown to reduce mutagenicity in assays involving Salmonella typhimurium and other models .
- Potential Therapeutic Applications : The unique reactivity of this compound suggests potential roles in developing new therapeutic agents, particularly in targeting cancerous cells or other diseases where mutagenesis is a concern.
Data Table: Summary of Biological Activities
Synthesis and Industrial Applications
The synthesis of this compound typically involves halogenation reactions optimized for yield and purity. Methods such as continuous flow reactors are employed to enhance production efficiency. The compound's unique structure also makes it valuable in various industrial applications, including materials science and chemical manufacturing.
特性
IUPAC Name |
2-chloro-6-(dibromomethyl)-3-fluorobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2ClFN/c9-8(10)4-1-2-6(12)7(11)5(4)3-13/h1-2,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAXKKVQGYJLIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(Br)Br)C#N)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













